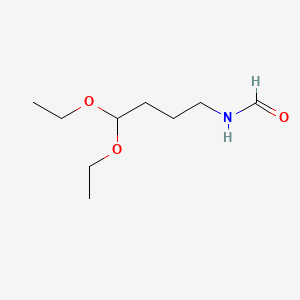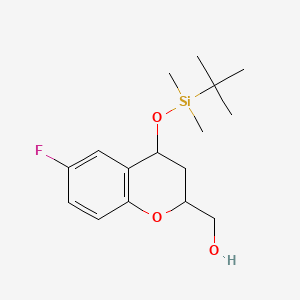
ent-Thiamphenicol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Thiamphenicol-d3: is a deuterated compound of ent-Thiamphenicol, which is an enantiomeric analog of the antimicrobial agent Thiamphenicol . This compound is primarily used in scientific research and is not intended for human consumption . The molecular formula of this compound is C12H12D3Cl2NO5S, and it has a molecular weight of 359.24 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of deuterium-labeled compounds like ent-Thiamphenicol-d3 typically involves the incorporation of deuterium atoms into the molecular structure. One reported method involves a six-step process starting from 4-bromobenzaldehyde and DMSO-d6, employing microwave-assisted copper-mediated methylthiolation and modified Wulff’s asymmetric aziridination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves the use of stable isotope labeling techniques to incorporate deuterium atoms into the molecular structure of ent-Thiamphenicol .
Analyse Des Réactions Chimiques
Types of Reactions: ent-Thiamphenicol-d3 can undergo various chemical reactions, including:
Condensation Reactions: These reactions involve the combination of two molecules to form a larger molecule with the loss of a small molecule such as water.
Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in a molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation and Reduction Reagents: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reagents: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may result in the formation of various substituted derivatives of this compound.
Applications De Recherche Scientifique
ent-Thiamphenicol-d3 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of ent-Thiamphenicol-d3 is similar to that of Thiamphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds during translation . This action effectively halts bacterial growth and replication. The molecular targets include the bacterial ribosome and associated protein synthesis machinery .
Comparaison Avec Des Composés Similaires
Thiamphenicol: The parent compound of ent-Thiamphenicol-d3, known for its broad-spectrum antibacterial activity.
Chloramphenicol: A structurally related antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Florfenicol: A fluorinated derivative of Thiamphenicol with enhanced antibacterial activity and stability.
Uniqueness of this compound: this compound is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and mechanisms of action of Thiamphenicol analogs. The deuterium labeling also allows for more precise analytical measurements in pharmacokinetic and metabolic studies .
Propriétés
Numéro CAS |
1217723-41-5 |
|---|---|
Formule moléculaire |
C12H15Cl2NO5S |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
2,2-dichloro-N-[(2R,3R)-1,1,2-trideuterio-1,3-dihydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1/i6D2,9D |
Clé InChI |
OTVAEFIXJLOWRX-SFUNZEOWSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |
SMILES isomérique |
[2H][C@]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])O)NC(=O)C(Cl)Cl |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |
Synonymes |
2,2-Dichloro-N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3; L-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-(methylsulfonyl)phenethyl]Acetamide-d3; Thiamphenicol Epimer-d3; Win 5063-3-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)





![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B587381.png)




